

chemical structure and synthesis of MRSA antibiotic 2

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Compound of Interest

Compound Name: MRSA antibiotic 2

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In-Depth Technical Guide to MRSA Antibiotic 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of a potent anti-MRSA agent, referred to herein as "**MRSA Antibiotic 2**." This compound is a member of the fascaplysin class of marine alkaloids, which are known for their significant antibacterial properties. Specifically, this guide will focus on the fascaplysin derivative identified as compound 14, a highly active agent against Methicillin-Resistant *Staphylococcus aureus* (MRSA).

Chemical Structure and Properties

MRSA Antibiotic 2 (Compound 14) is a derivative of fascaplysin, a pentacyclic alkaloid originally isolated from marine sponges. The core structure of fascaplysin is a unique cationic five-ring coplanar backbone. The general structure of fascaplysin derivatives allows for substitutions at various positions, leading to a diverse range of biological activities.

Chemical Name: (Specific IUPAC name for compound 14 is not consistently available in the public domain)

CAS Number: 2597082-01-2 (for Anti-MRSA agent 2/compound 14)

Core Scaffold: 12H-pyrido[1,2-a:3,4-b']diindole system

The image below depicts the core fascaplysin structure. Compound 14 is a derivative of this core structure.

```
graph "Fascaplysin_Core_Structure" { layout=neato; node [shape=plaintext]; "Fascaplysin Core"
[image="https://upload.wikimedia.org/wikipedia/commons/thumb/c/c8/Fascaplysin.svg/300px-Fascaplysin.svg.png", label=""]; caption [label="Chemical structure of the fascaplysin core.",
fontsize=10]; }
```

Caption: Chemical structure of the fascaplysin core.

Mechanism of Action

Fascaplysin derivatives, including **MRSA Antibiotic 2** (Compound 14), exhibit a multi-faceted mechanism of action against MRSA.^{[1][2]} Their primary modes of action include:

- **Disruption of Bacterial Cell Membrane:** The hydrophobic moieties of these compounds are capable of disrupting the integrity of the bacterial cell membrane.
- **Inhibition of FtsZ Protein:** These derivatives act as potent inhibitors of the filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to the cessation of bacterial replication and ultimately cell death.^[3]
- **DNA Intercalation:** The planar structure of the fascaplysin core allows it to intercalate with bacterial genomic DNA, further contributing to its antimicrobial activity.^[1]

The following diagram illustrates the proposed mechanism of action:

```
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Cell\nMembrane"]; "FtsZ_Protein" [label="FtsZ Protein"]; "Bacterial_DNA" [label="Bacterial
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fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Membrane Disruption",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage" [label="DNA Damage",
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```
fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Cell_Death" [label="Bacterial Cell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF];
```

```
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"Fascaplysin_Derivative" -> "FtsZ_Protein" [label=" Inhibits"]; "Fascaplysin_Derivative" ->  
"Bacterial_DNA" [label=" Intercalates"];
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```
"Bacterial_Cell_Membrane" -> "Membrane_Disruption"; "FtsZ_Protein" ->  
"Cell_Division_Inhibition"; "Bacterial_DNA" -> "DNA_Damage";
```

```
"Membrane_Disruption" -> "Bacterial_Cell_Death"; "Cell_Division_Inhibition" ->  
"Bacterial_Cell_Death"; "DNA_Damage" -> "Bacterial_Cell_Death"; }
```

Caption: Proposed mechanism of action for fascaplysin derivatives.

Synthesis of MRSA Antibiotic 2 (Fascaplysin Derivative)

The synthesis of fascaplysin derivatives is a multi-step process that typically involves the construction of the β -carboline core followed by the formation of the pentacyclic system. While a specific, detailed protocol for compound 14 is not readily available in a single source, a general synthetic strategy can be outlined based on published methods for similar derivatives.

[3][4]

General Synthetic Workflow:

```
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Spengler\nReaction", shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Beta_Carboline"  
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```
}
```

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subgraph "cluster_1" { label = "Step 2: Pentacycle Formation"; bgcolor="#F1F3F4";  
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fontcolor="#FFFFFF"]; "Intramolecular_Cyclization"  
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2)", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
}  
  
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```

Caption: General synthetic workflow for fascaplysin derivatives.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a fascaplysin derivative, adapted from published literature.^{[3][4]} Note: This is a representative protocol and may require optimization for the specific synthesis of compound 14.

Step 1: Synthesis of the β-Carboline Intermediate

- To a solution of tryptamine in a suitable solvent (e.g., ethanol), add a substituted glyoxal derivative.
- The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.
- The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the β-carboline intermediate.

Step 2: Intramolecular Cyclization to form the Fascaplysin Core

- The purified β-carboline intermediate is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).

- The solution is heated to a high temperature (typically >200 °C) for a specified period.
- Alternatively, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
- After cooling, the reaction mixture is poured into water to precipitate the crude product.
- The solid is collected by filtration, washed with water, and dried.
- Further purification is achieved by recrystallization or column chromatography to afford the final fascaplysin derivative.

Characterization: The final product should be characterized by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data

The antibacterial activity of **MRSA Antibiotic 2** (Compound 14) and related fascaplysin derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity.

Compound	Target Organism	MIC ($\mu\text{g/mL}$)	Reference
MRSA Antibiotic 2 (Cmpd 14)	S. aureus (MRSA)	0.098	[1]
Fascaplysin Derivative B3	S. aureus (MRSA)	0.098	[3]
Fascaplysin Derivative B6	S. aureus (MRSA)	0.098	[3]
Fascaplysin Derivative B8	S. aureus (MRSA)	0.049	[3]
Fascaplysin Derivative B16	S. aureus (MRSA)	0.098	[3]
Vancomycin	S. aureus (MRSA)	~1.0	[1]

Conclusion

MRSA Antibiotic 2 (Compound 14), a fascaplysin derivative, represents a promising class of antibacterial agents with potent activity against MRSA. Its unique multi-target mechanism of action, involving cell membrane disruption and FtsZ inhibition, makes it an attractive candidate for further drug development in the fight against antibiotic-resistant bacteria. The synthetic routes to these compounds, while multi-stepped, are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. Further research into the optimization of the pharmacokinetic and toxicological properties of these compounds is warranted to advance them towards clinical applications.

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References

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